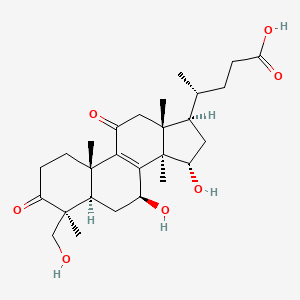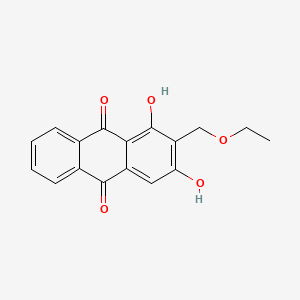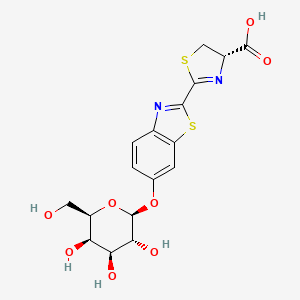
Lufironil
Descripción general
Descripción
Lufironil, also known as HOE 077, belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It is a small molecule drug and has the molecular formula C13H19N3O4 .
Molecular Structure Analysis
The molecular structure of Lufironil consists of a pyridine ring bearing a carboxylic acid group or a derivative thereof . The molecular formula is C13H19N3O4 , with an average mass of 281.308 Da and a monoisotopic mass of 281.137543 Da .Aplicaciones Científicas De Investigación
Clinical Laboratory Test Interference : Lufironil, a prolyl 4-hydroxylase inhibitor, has been found to interfere with clinical laboratory tests, particularly in the bilirubin assay. A study by Baader et al. (1994) discovered that in rats, a metabolite of Lufironil caused a dose-dependent positive reaction for urinary bilirubin. This reaction was not due to drug toxicity or any endogenous substrate produced under the influence of Lufironil, but rather a specific metabolite, the structure of which was determined through HPLC and spectroscopic methods. This finding is significant for laboratory diagnostics, particularly in the context of evaluating liver function and bilirubin levels (Baader et al., 1994).
Lu-Hf Isotope Systematics : In another context, the decay constant of 176Lu, pertinent to Lufironil, is critical for Lu-Hf isotopic studies. Söderlund et al. (2003) conducted a study to calibrate the Lu-Hf results against U-Pb dates in dolerites. This research contributes to the understanding of the Lu-Hf method's capability for dating the crystallization of mafic rocks and has implications for geological and planetary science studies (Söderlund et al., 2003).
Implications in Geochemistry and Geochronology : The study of Lu-Hf isotopes, as related to Lufironil, plays a role in understanding crust-mantle evolution. Iizuka et al. (2017) discuss how zircon U-Pb age and Hf isotopic data contribute to our knowledge of crust-mantle differentiation and the evolution of the continental crust. The Lu-Hf isotopic system, to which Lufironil is related, is a key tool in these geological studies (Iizuka et al., 2017).
In-Situ Lu-Hf Geochronology : The advancement in in-situ Lu-Hf geochronology, which pertains to Lufironil, has implications for dating various minerals such as garnet, apatite, and xenotime. Simpson et al. (2021) presented a methodology using LA-ICP-MS/MS to resolve isobaric interferences in Lu-Hf geochronology, offering high spatial resolution and control on textural relationships. This technique is significant for understanding geological systems and the temporal evolution of mineral formations (Simpson et al., 2021).
Mecanismo De Acción
While the exact mechanism of action of Lufironil is not specified, it is known to inhibit proline hydroxylase , which suggests that it may have a role in the regulation of collagen synthesis .
Relevant Papers There are several papers associated with Lufironil . Some of them discuss its potential in inhibiting the proliferation and collagen synthesis of rat hepatic stellate cells . Another paper discusses its potential in chemoprevention of hepatocellular carcinoma . Further analysis of these papers would provide more detailed information about Lufironil.
Propiedades
IUPAC Name |
2-N,4-N-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-19-7-5-15-12(17)10-3-4-14-11(9-10)13(18)16-6-8-20-2/h3-4,9H,5-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNGMPTCXPMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=NC=C1)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155802 | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128075-79-6 | |
| Record name | N2,N4-Bis(2-methoxyethyl)-2,4-pyridinedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128075-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lufironil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128075796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lufironil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUFIRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MMU177964 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



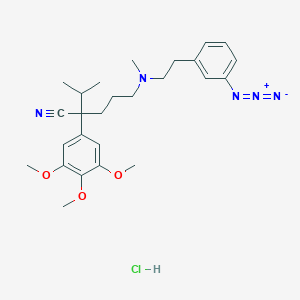
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)


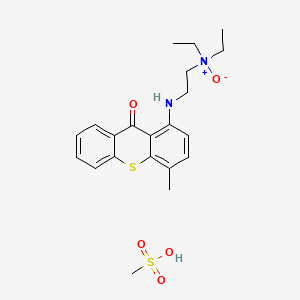

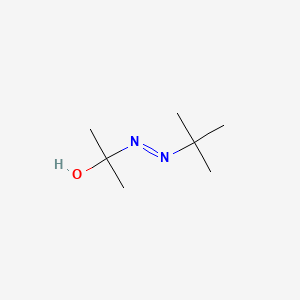
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)


